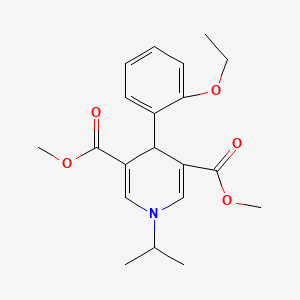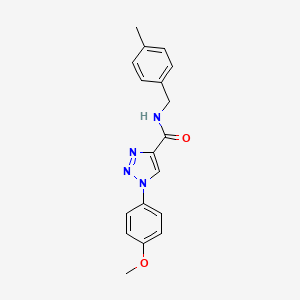![molecular formula C16H14N4O2S B11202510 4-{5-[(2-phenylethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B11202510.png)
4-{5-[(2-phenylethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a tetraazole ring substituted with a phenethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the tetraazole ring, followed by the introduction of the phenethylsulfanyl group and finally the benzoic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The phenethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetraazole derivatives.
Scientific Research Applications
4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The phenethylsulfanyl group may enhance binding affinity to specific targets, while the tetraazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID
- 4-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID
Comparison: 4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID is unique due to the presence of the phenethylsulfanyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl or ethyl analogs, the phenethyl group may provide enhanced lipophilicity and potential for stronger interactions with biological targets.
This detailed overview provides a comprehensive understanding of 4-[5-(PHENETHYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[5-(2-phenylethylsulfanyl)tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)13-6-8-14(9-7-13)20-16(17-18-19-20)23-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,22) |
InChI Key |
AALSGOCVVZCJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11202431.png)
![1-(6-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11202439.png)
![N-Cyclopropyl-1-(6-{[(2,6-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11202445.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11202478.png)
![2-(2,5-dimethylbenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11202482.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11202489.png)


![N-(2-methoxy-5-methylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202512.png)
![N-(2-methoxyphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11202513.png)


![N-[4-(methylsulfanyl)benzyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11202531.png)
